1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline
Overview
Description
“1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline” is a chemical compound with the molecular formula C18H13N3O2S . It has an average mass of 335.380 Da and a monoisotopic mass of 335.072845 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved sources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the retrieved sources .Scientific Research Applications
Anticancer Activity
A class of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound of interest, has been synthesized and shown to exhibit promising anticancer activity. Particularly, derivatives like N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea have demonstrated significant cytotoxic effects against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (B. N. Reddy et al., 2015).
Anticonvulsant Activity
5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives, structurally similar to the compound , have been synthesized and evaluated for their anticonvulsant activities. These compounds, particularly the 5-hexyloxy and 5-benzyloxy derivatives, showed potent anticonvulsant properties in the maximal electroshock test (MES), with significant protective indices, suggesting their utility in controlling seizures (Li-Jun Guo et al., 2009).
Enzyme Inhibition
A series of quinoline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, have been synthesized and identified as potent monoamine oxidase (MAO) inhibitors. These compounds exhibited competitive inhibition profiles and MAO-A selectivity, revealing their potential in the treatment of neurological disorders (Sherine N. Khattab et al., 2010).
Antitubercular Activity
1,2,4-Triazolo[4,3-a]quinoxalines have displayed various pharmacological activities, including antitubercular effects. A series of these compounds synthesized under solvent-free conditions exhibited significant activity against tuberculosis, with certain derivatives identified as notably effective (K. Sekhar et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to target cancer cells .
Mode of Action
It’s worth noting that similar compounds have shown anticancer activity by causing cell cycle arrest at the s phase and inducing apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-2-4-14-13(3-1)6-8-17-19-20-18(21(14)17)24-10-12-5-7-15-16(9-12)23-11-22-15/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQACWNROHCLSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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